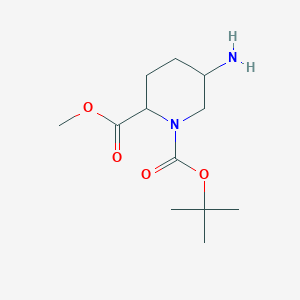

cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYXYJDOKAFLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from tert-Butyl N-Boc-D-Aspartate

One documented approach involves starting from tert-butyl N-Boc-D-aspartate , which undergoes a series of transformations to yield the cis-configured piperidine derivative:

Step 1: Formation of a hydroxy-piperidinedicarboxylate intermediate

The di(tert-butyl) (2R,4R)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate intermediate is prepared by cyclization of the protected aspartate derivative under controlled conditions, preserving stereochemistry.Step 2: Conversion of hydroxyl to a leaving group

The hydroxyl group at position 4 is converted into a sulfonate ester using reagents such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a tertiary amine base like triethylamine. This step facilitates subsequent nucleophilic substitution.Step 3: Nucleophilic substitution to introduce the amino group

The sulfonate intermediate undergoes nucleophilic substitution with an amine source to install the 5-amino group, maintaining the cis stereochemistry due to the stereochemical constraints of the ring system.Step 4: Deprotection and purification

The final compound is obtained after removal of protecting groups if necessary and purified by recrystallization or chromatography.

Alternative Routes via Pyroglutamic Acid Derivatives

Another synthetic strategy involves the use of 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (a pyroglutamic acid methyl ester derivative) as a precursor:

- This compound serves as a chiral scaffold that can be transformed into the piperidine ring system through reductive amination and ring expansion steps.

- The methyl and tert-butyl esters protect the carboxyl groups during the transformations.

- Amination at the 5-position is achieved by selective reduction or substitution reactions.

Catalytic Hydrogenation and Reduction Methods

In related piperidine derivatives, catalytic hydrogenation using palladium on carbon or Raney nickel under controlled temperature and pressure has been employed to reduce nitrile or other precursor groups to amines, facilitating ring closure and amino group installation. Although this method is described for a similar compound (1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate), the principles can be adapted for the cis-1-tert-butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate synthesis.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material preparation | tert-butyl N-Boc-D-aspartate or pyroglutamic acid derivatives | Chiral protected amino acid derivatives |

| 2 | Cyclization to piperidine ring | Controlled cyclization conditions | Formation of hydroxy or oxo-piperidinedicarboxylate intermediate |

| 3 | Hydroxyl group activation | MsCl or TsCl, triethylamine | Conversion to sulfonate leaving group |

| 4 | Nucleophilic substitution | Amine nucleophile | Introduction of 5-amino group with cis stereochemistry |

| 5 | Catalytic hydrogenation (alternative) | Pd/C or Raney Ni, H2, ethanol, 40 °C, ~2585 Torr | Reduction of nitrile or precursor to amine |

| 6 | Deprotection and purification | Acid/base treatment, recrystallization | Final pure cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate |

Research Findings and Considerations

- The stereochemical integrity of the cis-configuration is maintained by starting from chiral amino acid derivatives and using stereoselective transformations.

- Sulfonyl chloride reagents (MsCl, TsCl) are preferred for converting hydroxyl groups into good leaving groups, facilitating substitution without racemization.

- Catalytic hydrogenation methods provide high yields (up to 99% in related compounds) and mild conditions, making them attractive for scale-up.

- Purification techniques such as recrystallization and chromatography are essential to isolate the desired stereoisomer with high purity.

- The compound’s molecular weight is 258.31 g/mol, and its molecular formula is C12H22N2O4, consistent across sources.

Chemical Reactions Analysis

1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions: Typical reagents include strong acids or bases, and reaction conditions may involve elevated temperatures and pressures.

Scientific Research Applications

1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

(a) Piperidine vs. Pyrrolidine Derivatives

The compound differs from pyrrolidine-based analogs, such as cis-1-tert-butyl 2-ethyl 3-hydroxypyrrolidine-1,2-dicarboxylate (), in ring size and substituent positioning. The amino group at position 5 in the target compound contrasts with hydroxyl or oxo groups in pyrrolidine derivatives, influencing solubility and reactivity .

(b) Substituent Effects

The tert-butyl group enhances steric bulk and stability, while the methyl ester at position 2 may reduce hydrolysis susceptibility compared to ethyl esters in analogs like 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate .

(a) Biocatalytic Reduction

Similar to pyrrolidine analogs, the target compound may undergo biocatalytic reduction for enantioselective synthesis. For example, 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate is reduced enzymatically to yield cis/trans isomers, with lactonization used for separation (85–87% yield) . Piperidine derivatives likely require tailored conditions due to ring size differences.

(b) Isomer Separation

The cis configuration is stabilized by intramolecular hydrogen bonding in piperidine derivatives, analogous to pyrrolidine systems. Kinetic resolution via lactonization, as demonstrated for (±)-cis-1-tert-butyl 2-ethyl 3-hydroxypyrrolidine-1,2-dicarboxylate, may apply to the target compound .

Research Findings and Gaps

- Stereochemical Purity : The cis configuration in piperidine derivatives may offer superior bioactivity, as seen in pyrrolidine-based drug candidates .

- Safety: While cyclopenta[c]pyrrole analogs require rigorous respiratory protection due to dust formation , the target compound’s amino group likely mitigates such risks.

- Synthetic Challenges : Scalable synthesis of the cis isomer remains understudied compared to pyrrolidine systems, warranting further exploration.

Biological Activity

Cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate is a piperidine derivative characterized by its unique stereochemistry and functional groups, including amino and dicarboxylic acid moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, which may influence various pharmacological applications.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- CAS Number : 869564-38-5

Biological Activity Overview

Research indicates that cis-1-tert-butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate exhibits several biological activities, particularly in the context of its interaction with various biological targets. Its structural characteristics suggest potential applications in drug development.

Potential Biological Activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems.

- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.

- Antimicrobial Properties : The presence of the amino group may enhance the compound's ability to interact with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of cis-1-tert-butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate can be influenced by its structural components. The combination of the piperidine ring and the dicarboxylic acid functionalities is thought to enhance binding affinity to biological receptors.

| Structural Feature | Influence on Activity |

|---|---|

| Piperidine Ring | Essential for receptor binding |

| Amino Group | May enhance interaction with neurotransmitter systems |

| Dicarboxylic Acid | Potentially increases solubility and bioavailability |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of cis-1-tert-butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines. The results indicated that compounds with similar structures exhibited reduced apoptosis in response to oxidative stress, suggesting that cis-1-tert-butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate may also confer similar benefits.

Study 2: Antitumor Activity

In vitro assays demonstrated that certain piperidine derivatives showed significant cytotoxicity against human cancer cell lines. The study highlighted the importance of functional groups in enhancing antitumor activity, supporting the hypothesis that cis-1-tert-butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate could possess similar properties.

Interaction Studies

Interaction studies focusing on binding affinities reveal that cis-1-tert-butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate engages with various biological targets. These studies are crucial for understanding the pharmacodynamics of the compound.

| Target Protein | Binding Affinity (Ki) | Reference |

|---|---|---|

| Dopamine Receptor D2 | Low nanomolar range | |

| Serotonin Receptor 5HT3 | Moderate affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.